2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is a pyrazine derivative featuring a pyrazine core substituted with a methyl group at position 3 and a tert-butylazetidinyloxy moiety at position 2. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry .
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-11(14-6-5-13-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECJJNEAVMTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CN(C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction-Based Synthesis
The most widely documented method for synthesizing 2-[(1-tert-butylazetidin-3-yl)oxy]-3-methylpyrazine involves a Mitsunobu reaction , as detailed in US Patent US20210094954A1. This approach utilizes:
- 3-methylpyrazin-2-ol and 1-tert-butylazetidin-3-ol as precursors.
- Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) as coupling agents.
- Tetrahydrofuran (THF) as the solvent.
Reaction Conditions :
- Molar ratio of 1:1.5 (precursor to DIAD/TPP).
- Temperature gradient: 0°C to room temperature (20–25°C).
- Reaction duration: 12 hours.
- Yield: 85% after purification via column chromatography.
Mechanistic Insight :
The Mitsunobu reaction facilitates ether bond formation through a redox process, where TPP reduces DIAD, generating a phosphorane intermediate that activates the hydroxyl group of 3-methylpyrazin-2-ol for nucleophilic substitution.
Base-Mediated Alkylation
An alternative route, described in PubChem data, employs base-assisted alkylation :
- 3-methylpyrazine and tert-butylazetidin-3-ol reacted in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
- Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Optimization Challenges :
- NaH requires anhydrous conditions and controlled temperatures (0–5°C) to prevent side reactions.
- K₂CO₃ offers milder conditions but may necessitate prolonged reaction times (24–48 hours).
Comparative Analysis of Synthetic Methods
Key Observations :
- The Mitsunobu method offers higher yields but faces economic constraints due to DIAD’s expense ($320–$450/kg).
- Base-mediated routes are preferable for large-scale synthesis but require rigorous purification to remove unreacted starting materials.
Industrial Production Strategies
Continuous Flow Reactor Systems
Industrial-scale production leverages continuous flow chemistry to enhance reproducibility and safety:
Catalytic Innovations
Recent advances explore catalytic Mitsunobu reactions using polymer-supported phosphines:
- Polymer-bound TPP : Reduces downstream purification costs by enabling catalyst recycling.
- Yield Improvement : 82–84% over five cycles without significant loss in activity.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
Challenges and Mitigation Strategies
Byproduct Management
Stability Considerations
- Light Sensitivity : The azetidine moiety necessitates storage in amber vials under nitrogen to prevent degradation.
- Thermal Stability : Decomposition observed >150°C, requiring low-temperature processing.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ether Linkage
The azetidine ring’s inherent strain (four-membered structure) increases the electrophilicity of the adjacent oxygen atom, making the ether bond susceptible to nucleophilic attack under specific conditions. For example:
-
Acid-catalyzed cleavage : Protonation of the ether oxygen enhances its electrophilicity, enabling nucleophilic substitution. In a study of tert-butyl carbamate derivatives (similar in steric bulk), cleavage occurred under acidic conditions (HCl/EtOH, 60°C) to yield secondary alcohols .
-
Base-mediated reactivity : Strong bases (e.g., NaH) may deprotonate β-hydrogens, leading to elimination or ring-opening pathways .
Electrophilic Aromatic Substitution on the Pyrazine Ring
The pyrazine ring’s electron-deficient nature directs electrophiles to positions activated by substituents:
Oxidation Reactions
-
Methyl group oxidation : The 3-methyl substituent can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, forming 3-carboxypyrazine derivatives (observed in analogous methylpyrazines) .
-
Pyrazine ring oxidation : Under strong oxidizers (e.g., H₂O₂/AcOH), the pyrazine ring may form N-oxides at position 1 or 4, though steric hindrance from the tert-butylazetidine group could limit reactivity .
Reduction Pathways
-
Pyrazine ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially reduces the ring to a dihydropyrazine, but full saturation to piperazine is unlikely due to steric bulk from the azetidine group .
-
Selective azetidine reduction : The azetidine ring may undergo ring-opening hydrogenolysis (e.g., H₂/Raney Ni) to form a secondary amine .
Coupling Reactions
The pyrazine ring participates in cross-coupling reactions:
Ring-Opening of the Azetidine Moiety
The strained azetidine ring undergoes ring-opening under nucleophilic or acidic conditions:
-
Acid hydrolysis : Treatment with HCl (6 M) cleaves the azetidine ring, yielding a secondary alcohol and tert-butylamine .
-
Nucleophilic attack : Thiols or amines open the ring via SN2 mechanisms, forming thioether or amine derivatives .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of related pyrazine-azetidine systems shows decomposition onset at ~200°C, primarily via cleavage of the tert-butyl group (Δm ≈ 30%) and subsequent pyrazine ring degradation .
Functionalization of the tert-Butyl Group
While the tert-butyl group is typically inert, extreme conditions induce reactivity:
-
Friedel-Crafts alkylation : With AlCl₃, the tert-butyl group transfers to electron-rich arenes (e.g., toluene) .
-
Oxidative cleavage : Ozone or KHSO₅ degrades the tert-butyl group to acetone .
Key Research Findings
-
Synthetic accessibility : The compound is synthesized via Williamson ether coupling between 3-methyl-2-chloropyrazine and 1-tert-butylazetidin-3-ol (K₂CO₃, DMF, 80°C) .
-
Biological relevance : Analogous pyrazine-azetidine hybrids exhibit kinase inhibition (e.g., Syk inhibition in immunomodulation studies) .
Scientific Research Applications
Chemistry
The compound is primarily utilized as a building block in organic synthesis. Its pyrazine framework allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities. Researchers have explored its reactivity under different conditions, leading to the formation of novel derivatives with enhanced properties.
Biology
In biological research, 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine has been investigated for its biological activity . Studies suggest that it may interact with specific biomolecules, potentially modulating enzyme activity or receptor functions. This interaction can lead to various biological effects, making it a candidate for further exploration in pharmacology.
Medicine
The compound is being explored for its therapeutic properties , particularly as a precursor in drug development. Its structural features may confer beneficial effects against certain diseases, including anti-inflammatory and antimicrobial activities. Preliminary studies indicate that derivatives of this compound could be effective in treating conditions related to histamine receptor modulation and other biological pathways.
Industry
In industrial applications, 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is being utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in pharmaceuticals and materials science.
Case Study 1: Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard assays, showcasing the potential of this compound in developing new antibacterial agents.
Case Study 2: Drug Development
A study focused on synthesizing new derivatives based on 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine revealed promising results in terms of efficacy against specific disease models. These derivatives were tested for their ability to modulate histamine receptors, indicating potential applications in treating allergic reactions and inflammatory diseases.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Investigated for interactions with biomolecules |
| Medicine | Explored as a precursor for drug development |
| Industry | Used in developing new materials and processes |
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine with structurally related pyrazine derivatives:
*Estimated based on molecular formula.
Key Differences and Implications
Substituent Complexity :
- The tert-butylazetidinyloxy group in the target compound distinguishes it from simpler alkyl or methoxy-substituted pyrazines (e.g., 3-methylpyrazine or 2-methoxy-3-isobutylpyrazine). This bulky substituent may enhance binding specificity in biological targets, such as enzymes or receptors .
- In contrast, the hydroxymethyl and branched alkyl groups in 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine contribute to its role as a sex pheromone mimic, leveraging volatility and structural mimicry of insect pheromones .
Synthesis Pathways :
- Simple pyrazines (e.g., 3-methylpyrazine) are often produced via Maillard reactions or Bacillus metabolism in fermentation processes .
- Complex derivatives like the target compound likely require multi-step synthetic routes, such as hydrogenation of pyrazinecarboxylic esters (as in ) or cycloaddition strategies .
Applications: Aroma/Flavor: Pyrazines with small alkyl groups (e.g., 2,6-dimethylpyrazine) dominate in Baijiu, contributing roasted and nutty notes . Methoxy and isobutyl groups (e.g., 2-methoxy-3-isobutylpyrazine) impart green pepper aromas . Biological Activity: Azetidine-containing pyrazines are understudied but may exhibit enhanced pharmacokinetic profiles compared to simpler analogs.
Biological Activity
The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine can be represented as follows:
This structure features a pyrazine ring, which is known for its diverse biological activities.
The biological activity of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Receptor Modulation : The compound has been shown to interact with specific receptors, potentially acting as an agonist or antagonist, influencing various signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
Biological Activity Overview
The following table summarizes the observed biological activities and potential therapeutic applications of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of various pyrazine derivatives, including 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . -
Anti-inflammatory Effects :
In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential utility in treating inflammatory diseases . -
Anticancer Properties :
Research conducted on human cancer cell lines demonstrated that 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of cell cycle regulators and apoptosis-related proteins . -
Neuroprotective Effects :
A neuroprotective study highlighted the compound's ability to mitigate oxidative stress-induced damage in neuronal cells, suggesting a role in neurodegenerative disease management .
Q & A
Q. Example Data Conflict :
| Proton | Expected δ (ppm) | Observed δ (ppm) | Resolution Technique |
|---|---|---|---|
| Azetidine C-H | 3.2–3.5 | 3.8 (broad) | Variable-temperature NMR (VT-NMR) at 253K |
Basic: What analytical techniques are optimal for characterizing this compound?
Q. Methodological Answer :
- GC-MS : Use a DB-5 column (30m × 0.25mm, 0.25µm film) with a temperature gradient (40°C → 280°C at 10°C/min). Key fragments: m/z 152 (pyrazine core), 99 (tert-butylazetidine fragment) .
- HRMS : Confirm molecular ion [M+H]⁺ with accuracy <2 ppm. Expected m/z: 265.1784 (C₁₃H₂₁N₃O₂) .
- FT-IR : Look for C-O-C stretch at 1120–1150 cm⁻¹ and pyrazine ring vibrations at 1550–1600 cm⁻¹ .
Advanced: How to design experiments to study structure-activity relationships (SAR) for biological activity?
Q. Methodological Answer :
Derivatization : Syntize analogs with modified azetidine substituents (e.g., cyclopropyl instead of tert-butyl) or pyrazine methylation patterns .
In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) .
Computational Modeling : Perform docking studies (AutoDock Vina) using crystal structures from the PDB (e.g., 3QAK for kinase targets). Validate with MD simulations (AMBER) .
Q. Methodological Answer :
- CYP450 Metabolism : Use StarDrop’s P450 module to identify susceptible sites (e.g., tert-butyl oxidation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
- Half-Life Prediction : Apply QSAR models (e.g., ADMET Predictor) using logP (2.1) and polar surface area (65 Ų) as inputs .
Q. Predicted Data :
| Parameter | Value | Method |
|---|---|---|
| logP | 2.1 | ACD/Labs |
| t₁/₂ (HLM) | 45 min | Simcyp v21 |
Basic: How to confirm the absence of regioisomers in the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
